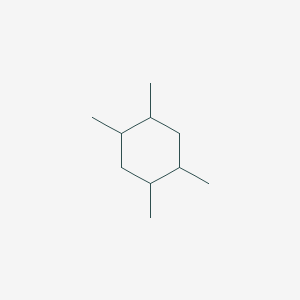

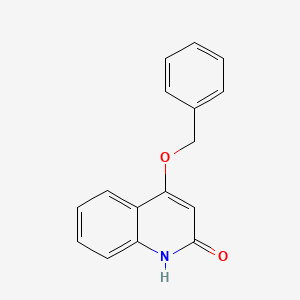

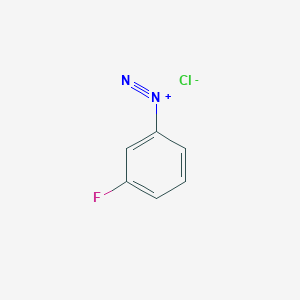

![molecular formula C13H18Cl2N2O2 B3049567 2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 21057-39-6](/img/structure/B3049567.png)

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone

Vue d'ensemble

Description

“2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone” is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring linked to a morpholine ring through a carbon-carbon bond . The boron atom in the morpholine ring is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Reactions involving this compound can include nucleophilic aromatic substitutions and electrophilic aromatic substitutions . The compound can also participate in metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 268.74 and a molecular formula of C13H17ClN2O2 .Applications De Recherche Scientifique

Photochemical and Photophysical Studies

The compound’s photochemical and photophysical properties have drawn significant interest. Researchers explore how the change in atomic electronegativity upon photoexcitation influences its behavior. Specifically, they investigate the excited state hydrogen bond effects and excited state intramolecular proton transfer (ESIPT) reactions. By comparing structural changes and infrared vibrational spectra, they find that hydrogen bonds strengthen in the excited state (S₁), favoring ESIPT reactions. The higher the atomic electronegativity, the more conducive it is to ESIPT reactions .

Catalyst for Greener Amine Synthesis

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone: serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. It facilitates reductive amination by transfer hydrogenation, providing an efficient route for amine production .

Synthesis of 2-Phenyl-1,3,4-oxadiazole Derivatives

The compound participates in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives. These derivatives find applications in various fields, including pharmaceuticals and materials science .

Vasopressin Receptor Antagonist

A related compound, SSR149415 , behaves as a full antagonist and potently inhibits arginine vasopressin (AVP)-induced calcium increase in cells expressing rat or human V₁b receptors. Its in vivo activity has been studied in models of elevated corticotropin secretion in conscious rats .

Structural Analysis of Related Compounds

Researchers have conducted structural analyses of related compounds, including 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one and 1-Chloro-1-[(4-methylphenyl)-hydrazinylidene]propan-2-one . These studies contribute to our understanding of similar chemical systems .

Mécanisme D'action

Orientations Futures

The compound and its derivatives could have potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They could also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLHPLOBQBASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)

![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)

![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)